[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate
Description
[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate is a synthetic organic compound It features a benzimidazole core, a chlorophenyl group, and a chlorobenzoate ester
Properties
IUPAC Name |
[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18Cl2N2O2/c29-21-14-10-19(11-15-21)26(34-28(33)20-12-16-22(30)17-13-20)18-27-31-24-8-4-5-9-25(24)32(27)23-6-2-1-3-7-23/h1-18H/b26-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLCYNTZKUGWDD-NLRVBDNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2/C=C(\C4=CC=C(C=C4)Cl)/OC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 1-phenyl-1H-benzimidazole, and 4-chlorobenzoic acid.
Step 1: Condensation of 4-chlorobenzaldehyde with 1-phenyl-1H-benzimidazole in the presence of a base such as potassium carbonate to form the intermediate (E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethene.
Step 2: Esterification of the intermediate with 4-chlorobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to a single bond.
Substitution: The chlorophenyl and chlorobenzoate groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Antimicrobial Agents: The benzimidazole core is known for its antimicrobial properties, making this compound a candidate for drug development.
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Anticancer Research: The compound may exhibit anticancer activity by interacting with DNA or specific proteins involved in cell proliferation.
Anti-inflammatory Agents: Possible use in the development of anti-inflammatory drugs.
Industry
Dye and Pigment Production: The compound’s structure allows for its use in the synthesis of dyes and pigments.
Polymer Additives: Potential use as an additive in polymer production to enhance material properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It may target DNA, enzymes, or receptors in biological systems.
Pathways Involved: Interaction with cellular pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethanone: Similar structure but lacks the ester group.
1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethanol: Similar structure but has a hydroxyl group instead of the ester.
Uniqueness
Structural Features: The presence of both the benzimidazole core and the ester group makes it unique.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, highlights its versatility.
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